Benzyl eugenol
Overview
Description
Synthesis Analysis
The synthesis of benzyl eugenol-related compounds often involves heterocyclic systems and mixed condensation reactions. For instance, derivatives can be synthesized via the mixed condensation reaction of 1,3-dipolar azide and the oxide of p-chlorophenylnitrile on 4-allyl-2-methoxy-1-(prop-2-yn-1-yloxy)benzene, leading to mono and bicycloadducts with significant yields (Taia et al., 2020). Another approach involves the esterification of eugenol with benzoic acid using solid acid catalysts to produce eugenol benzoate, a process optimized for high conversion under moderate conditions (Yadav & Yadav, 2012).
Molecular Structure Analysis
Benzyl eugenol and its derivatives' structures are characterized and confirmed using techniques such as 1H, 13C, 2D nuclear magnetic resonance, and mass spectrometry analysis. These methods provide detailed insights into the molecular frameworks and the nature of the synthesized compounds, highlighting the chemoselective, regioselective, and stereospecific nature of these synthesis processes (Taia et al., 2020).
Chemical Reactions and Properties
Benzyl eugenol and its derivatives participate in various chemical reactions, including esterification, which involves converting eugenol into eugenol benzoate. This process is catalyzed by solid super acidic modified zirconia, showcasing the compound's reactive versatility (Yadav & Yadav, 2012).
Physical Properties Analysis
The physical properties of benzyl eugenol derivatives, such as solubility, melting point, and boiling point, are determined through standard laboratory techniques. These properties are crucial for understanding the compound's behavior in different environments and for its application in various fields.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and the potential for functionalization, are essential for the application of benzyl eugenol in synthetic chemistry and material science. The ability to undergo esterification to form eugenol benzoate is a prime example of its chemical versatility (Yadav & Yadav, 2012).
Scientific Research Applications
Synthesis and Biological Activity
- Benzyl eugenol derivatives synthesized from eugenol have shown potential in various biological activities. Notably, 1,3-benzoxazine and aminomethyl compounds derived from eugenol were synthesized and tested for their bioactivity. These compounds displayed significant biological activity in brine shrimp lethality tests, suggesting their potential for further research into their bioactivity (Rudyanto et al., 2014). Moreover, studies on benzoxazine and aminomethyl derivatives from eugenol have highlighted their potential as anticancer agents, as indicated by their performance in brine shrimp lethality tests and in silico studies (Putra et al., 2016).
Acaricidal Activity
- Eugenol derivatives like benzyl eugenol have been studied for their acaricidal activity. Research involving clove bud oil-derived eugenol and its congeners showed significant toxic effects against dust mites, suggesting their use as potential control agents or as lead compounds in developing new acaricidal solutions (Kim et al., 2003).
Antimicrobial and Antifungal Activities
- Eugenol, including its benzyl derivative, exhibits significant antimicrobial and antifungal activities. This is evident in studies that analyzed eugenol's effects on a wide range of gram-negative and gram-positive bacteria, as well as fungi. The properties of eugenol make it a candidate for further exploration as a bioactive compound in antimicrobial applications (Marchese et al., 2017). Additionally, eugenol-benzoxazole hybrids have been investigated for their antifungal activity against Candida spp., revealing promising results and suggesting potential uses in antifungal treatments (Carvalho et al., 2017).
Effects on Cellular Processes
- The impact of eugenol and its derivatives on cellular processes has been a subject of research. Studies on eugenol's effect on spreading depression and epileptiform discharges in rat neocortical and hippocampal tissues have provided insights into its neurophysiologic properties, suggesting potential applications in treating epilepsy and cephalic pain (Müller et al., 2006).
Biosynthesis and Engineering of Volatile Phenylpropanoids
- The phenylpropene synthase pathway, crucial in the biosynthesis of phenylpropenes like eugenol, isoeugenol, chavicol, and anethole, has been explored for its applications in genetic engineering of plant aromas. This research could lead to improvements in flavor and essential oil quality in various industries (Koeduka, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methoxy-1-phenylmethoxy-4-prop-2-enylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-3-7-14-10-11-16(17(12-14)18-2)19-13-15-8-5-4-6-9-15/h3-6,8-12H,1,7,13H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCLRALYUOMPCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0069179 | |
Record name | Benzyl eugenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0069179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl eugenol | |
CAS RN |
57371-42-3 | |
Record name | Benzyleugenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57371-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 2-methoxy-1-(phenylmethoxy)-4-(2-propen-1-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057371423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl eugenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46936 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 2-methoxy-1-(phenylmethoxy)-4-(2-propen-1-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzyl eugenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0069179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-allyl-2-methoxyphenyl benzyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.167 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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